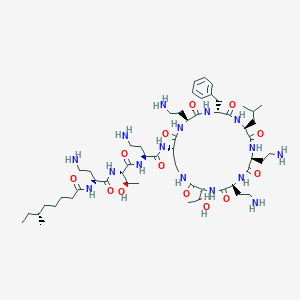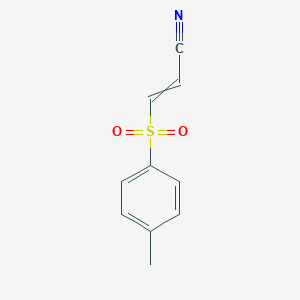
Butidrine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butidrine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. In
Mecanismo De Acción
Butidrine hydrochloride acts as a competitive inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This increased concentration of acetylcholine can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
The primary biochemical effect of butidrine hydrochloride is the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine can have a variety of physiological effects, including improved cognitive function, enhanced muscle movement, and increased heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of butidrine hydrochloride is its potent inhibitory effect on acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in various physiological processes. However, one of the limitations of this compound is that it can also inhibit other cholinesterase enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving butidrine hydrochloride. One area of interest is the development of more selective acetylcholinesterase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the effects of acetylcholinesterase inhibitors on other neurotransmitter systems, such as dopamine and serotonin. Additionally, the use of butidrine hydrochloride in combination with other drugs may have synergistic effects that could be explored in future research.
Métodos De Síntesis
Butidrine hydrochloride can be synthesized through a multi-step process involving the reaction of 2-dimethylaminoethyl chloride with 2-chloroacetyl chloride, followed by the reaction of the resulting product with 2-butylamine. The final product is then converted to butidrine hydrochloride through the addition of hydrochloric acid.
Aplicaciones Científicas De Investigación
Butidrine hydrochloride has been extensively used in scientific research as an acetylcholinesterase inhibitor. This compound has been used to study the role of acetylcholine in various physiological processes, including memory and muscle movement. Butidrine hydrochloride has also been used to investigate the effects of acetylcholinesterase inhibitors in the treatment of Alzheimer's disease and other cognitive disorders.
Propiedades
Número CAS |
1506-12-3 |
|---|---|
Nombre del producto |
Butidrine hydrochloride |
Fórmula molecular |
C16H26ClNO |
Peso molecular |
283.83 g/mol |
Nombre IUPAC |
butan-2-yl-[2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15;/h8-10,12,16-18H,3-7,11H2,1-2H3;1H |
Clave InChI |
KHBXORBAOCQNMC-UHFFFAOYSA-N |
SMILES |
CCC(C)[NH2+]CC(C1=CC2=C(CCCC2)C=C1)O.[Cl-] |
SMILES canónico |
CCC(C)[NH2+]CC(C1=CC2=C(CCCC2)C=C1)O.[Cl-] |
Otros números CAS |
5803-79-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)







![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)



